Cas no 2306263-01-2 (1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride)
1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1,4'-Bipiperidine, 4-(trifluoromethyl)-, hydrochloride (1:2)
- 1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride
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- Inchi: 1S/C11H19F3N2.ClH/c12-11(13,14)9-3-7-16(8-4-9)10-1-5-15-6-2-10;/h9-10,15H,1-8H2;1H
- InChI Key: MOWPHGOJOBHCRA-UHFFFAOYSA-N
- SMILES: C(C1CCN(C2CCNCC2)CC1)(F)(F)F.Cl
1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2821-1-100MG |
1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride |
2306263-01-2 | 95% | 100MG |
¥ 1,089.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2821-1-250MG |
1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride |
2306263-01-2 | 95% | 250MG |
¥ 1,742.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2821-1-500MG |
1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride |
2306263-01-2 | 95% | 500MG |
¥ 2,904.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2821-1-1G |
1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride |
2306263-01-2 | 95% | 1g |
¥ 4,349.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2821-1-5G |
1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride |
2306263-01-2 | 95% | 5g |
¥ 13,048.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2821-1-10G |
1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride |
2306263-01-2 | 95% | 10g |
¥ 21,747.00 | 2023-03-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570920-250mg |
4-(Trifluoromethyl)-1,4'-bipiperidine dihydrochloride |
2306263-01-2 | 98% | 250mg |
¥6083 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570920-500mg |
4-(Trifluoromethyl)-1,4'-bipiperidine dihydrochloride |
2306263-01-2 | 98% | 500mg |
¥8115 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570920-1g |
4-(Trifluoromethyl)-1,4'-bipiperidine dihydrochloride |
2306263-01-2 | 98% | 1g |
¥10872 | 2023-03-19 | |
| A2B Chem LLC | BA37376-1mg |
"4-(trifluoromethyl)-1,4'-bipiperidine dihydrochloride" |
2306263-01-2 | 95% | 1mg |
$317.00 | 2024-04-20 |
1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride
Professional Introduction to 1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride (CAS No: 2306263-01-2)
1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride, identified by its CAS number 2306263-01-2, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a subject of intense interest in medicinal chemistry research.
The molecular structure of 1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride consists of a piperidine ring substituted with a 4-piperidyl group and a trifluoromethyl group at the 4-position. The dihydrochloride salt form ensures better solubility and stability, which are crucial factors for its formulation in pharmaceutical applications. This compound has garnered attention due to its potential role in the development of novel drugs targeting various diseases.
In recent years, there has been a surge in research focusing on piperidine derivatives due to their versatile biological activities. These compounds have shown promise in the treatment of neurological disorders, infectious diseases, and cancer. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of drug molecules, making them more effective in vivo. 1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride is no exception and has been explored in several preclinical studies.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperidine derivatives have demonstrated neuroprotective properties and have been investigated for their role in modulating neurotransmitter systems. The addition of the trifluoromethyl group further enhances these properties by improving the compound's ability to cross the blood-brain barrier. This makes 1-(4-piperidyl)-4-(trifluoromethyl)piperidine;dihydrochloride a promising candidate for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
The compound's potential in oncology is another area of significant interest. Preclinical studies have shown that piperidine derivatives can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. The trifluoromethyl group plays a crucial role in this process by enhancing the compound's binding affinity to its target enzymes. This has led to the development of several novel anticancer agents based on piperidine scaffolds.
In addition to its applications in neurological and oncological diseases, 1-(4-piperidyl)-4-(trifluoromethyl strong>)< strong>piperidine strong>;dihydrochloride has shown promise in the treatment of infectious diseases. Piperidine derivatives have demonstrated antimicrobial and antiviral properties, making them valuable candidates for developing new antibiotics and antiviral drugs. The unique structural features of this compound, including the presence of the < strong > trifluoromethyl strong > group, contribute to its broad-spectrum activity against various pathogens.
The synthesis of 1-(4-< strong > piperidyl strong >)-4-(< strong > trifluoromethyl strong >)< strong > piperidine strong >;dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the < strong > trifluoromethyl strong > group is particularly challenging due to its high reactivity and sensitivity to hydrolysis. However, advances in synthetic methodologies have made it possible to incorporate this moiety into complex molecular frameworks with high efficiency.
The pharmacokinetic properties of 1-(4-< strong > piperidyl strong >)-4-(< strong > trifluoromethyl strong >)< strong > piperidine strong >;dihydrochloride have been thoroughly evaluated in preclinical studies. These studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. The dihydrochloride salt form enhances its solubility, which is essential for achieving therapeutic concentrations in vivo. Additionally, the compound demonstrates low toxicity and minimal side effects, making it a promising candidate for clinical development.
The future prospects for 1-(4-< strong > piperidyl strong >)-4-(< strong > trifluoromethyl strong ><)>< str ong )pip er idine str ong );di hydroch lor ide are exciting and multifaceted. Ongoing research aims to further optimize its pharmacological properties and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development process and bring this compound closer to clinical use.
In conclusion, 1-(4-< strong > piperidyl strong >)-4-(< str ong )tr if lu or om eth yl( )pip er idine ) ;di hydroch lor ide (CAS No: 2306263-01-2) is a significant compound with diverse biological activities and potential therapeutic applications. Its unique structural features, including the presence of a < str ong )tr if lu or om eth yl( )group , contribute to its effectiveness in treating neurological disorders, cancer, and infectious diseases. With continued research and development, this compound holds great promise for improving human health and well-being.
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